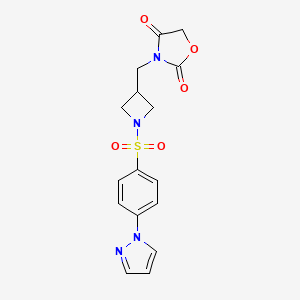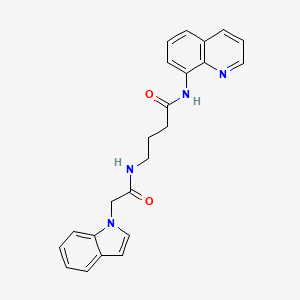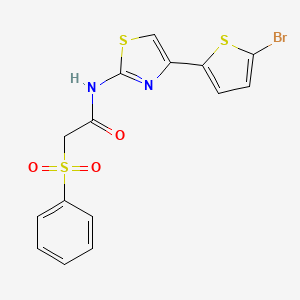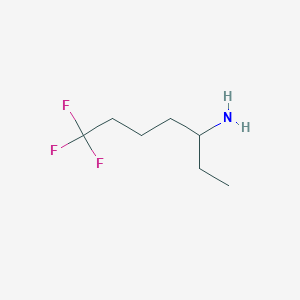
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide, also known as DPPE-NB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE-NB belongs to the class of benzamide derivatives and has been found to exhibit promising results in scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to this compound have been extensively studied. For instance, Sa̧czewski et al. (2006) synthesized a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds with structural similarities to the given compound, and evaluated their in vitro antitumor activity. One of the derivatives demonstrated remarkable activity against the melanoma MALME-3 M cell line, highlighting the potential for further development as anticancer agents (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Anticancer Activity
The exploration of novel derivatives for anticancer evaluation has been a significant area of interest. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents, including amino and dimethylamino groups, on the phenyl ring. These compounds were found to exert cytostatic activities against various malignant human cell lines, underscoring the potential utility of structurally related compounds in cancer therapy (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Reductive Chemistry and Cytotoxicity
Palmer et al. (1995) studied the reductive chemistry of a novel hypoxia-selective cytotoxin with a structural motif related to the queried compound, revealing insights into its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research provides a foundational understanding of the reduction chemistry and cytotoxicity of nitro-containing benzamides, which is relevant for the development of hypoxia-targeted therapies (Palmer, van Zijl, Denny, & Wilson, 1995).
Chemical Reactivity and Utility
The chemical reactivity and utility of compounds structurally related to the query have been explored in various contexts. Mukaiyama and Yamaguchi (1966) investigated the reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds, amines, and hydrazines, showcasing the versatility of benzamide derivatives in synthetic chemistry (Mukaiyama & Yamaguchi, 1966).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-29(2)22-14-12-21(13-15-22)26(20-28-27(33)24-10-6-7-11-25(24)32(34)35)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,26H,16-20H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYRKMQILGSYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)


![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)

![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)
